5-Decyne, 1-chloro-
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Overview
Description
5-Decyne, 1-chloro-: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The compound’s molecular formula is C10H17Cl , indicating it consists of ten carbon atoms, seventeen hydrogen atoms, and one chlorine atom. The presence of the triple bond and the chlorine atom makes it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Elimination Reactions: One common method for synthesizing 5-Decyne, 1-chloro- involves the elimination of hydrogen halides from vicinal dihalides.
Corey-Fuchs Reaction: Another method involves the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne.
Industrial Production Methods: Industrial production of 5-Decyne, 1-chloro- often involves large-scale dehydrohalogenation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: 5-Decyne, 1-chloro- can undergo hydrogenation reactions to form alkanes.
Halogenation: The compound can react with halogens (e.g., chlorine, bromine) to form dihalides.
Hydrohalogenation: This reaction involves the addition of hydrogen halides (e.g., HCl, HBr) to the alkyne, resulting in the formation of haloalkenes.
Common Reagents and Conditions:
Hydrogenation: Palladium or platinum catalysts, high pressure, and temperature.
Halogenation: Chlorine or bromine, room temperature.
Hydrohalogenation: Hydrogen halides, room temperature.
Major Products:
Hydrogenation: Alkanes.
Halogenation: Dihalides.
Hydrohalogenation: Haloalkenes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Decyne, 1-chloro- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the chlorine atom. The triple bond provides a site for addition reactions, while the chlorine atom can undergo substitution reactions . These properties make it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
1-Decyne: Another alkyne with a triple bond at the first carbon.
4-Octyne: An alkyne with a triple bond at the fourth carbon.
Uniqueness: 5-Decyne, 1-chloro- is unique due to the presence of both a triple bond and a chlorine atom, which allows it to undergo a wider range of chemical reactions compared to other alkynes .
Properties
CAS No. |
54377-34-3 |
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Molecular Formula |
C10H17Cl |
Molecular Weight |
172.69 g/mol |
IUPAC Name |
1-chlorodec-5-yne |
InChI |
InChI=1S/C10H17Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-4,7-10H2,1H3 |
InChI Key |
HOROZASJKPUNET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCl |
Origin of Product |
United States |
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